

Lurtotecan DNA topoisomerase poisons

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Compound Focus: Lurtotecan

CAS No.: 149882-10-0

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Preclinical & Clinical Data

The following table consolidates key quantitative findings from preclinical and clinical studies on **lurtotecan**.

Study Aspect	Key Findings
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| **Preclinical Potency** | • **In Vitro**: Approximately 3-5 times more potent than topotecan in tumor cell cytotoxicity assays [1]. • **In Vivo (Liposomal Form)**: Single-dose efficacy in xenograft models showed a consistent **3-fold or greater increase in therapeutic index** compared to non-liposomal **lurtotecan** [2]. | **Preclinical Pharmacokinetics (Liposomal)** | In nude mice, the liposomal form (NX 211) showed a **1,500-fold increase in plasma AUC** and a **40-fold higher radiolabel concentration in tumors** at 24 hours compared to non-liposomal **lurtotecan** [2]. | **Clinical Activity (Phase II)** | In a phase II study for recurrent head and neck cancer, liposomal **lurtotecan** (OSI-211): • **Overall Response Rate (ORR)**: 2.1% (1 of 48 evaluable patients) [3]. • **Disease Control Rate (DCR)**: 27% (13 of 48 patients achieved stable disease) [3]. • **Primary Toxicity**: Myelosuppression (neutropenia and thrombocytopenia) was dose-limiting [1] [3]. |

Experimental Protocols for Key Assays

For researchers, here are the methodologies underlying some of the key findings mentioned in the search results.

- **Molecular Docking and Binding Energy Calculations (from Computational Study [4])**

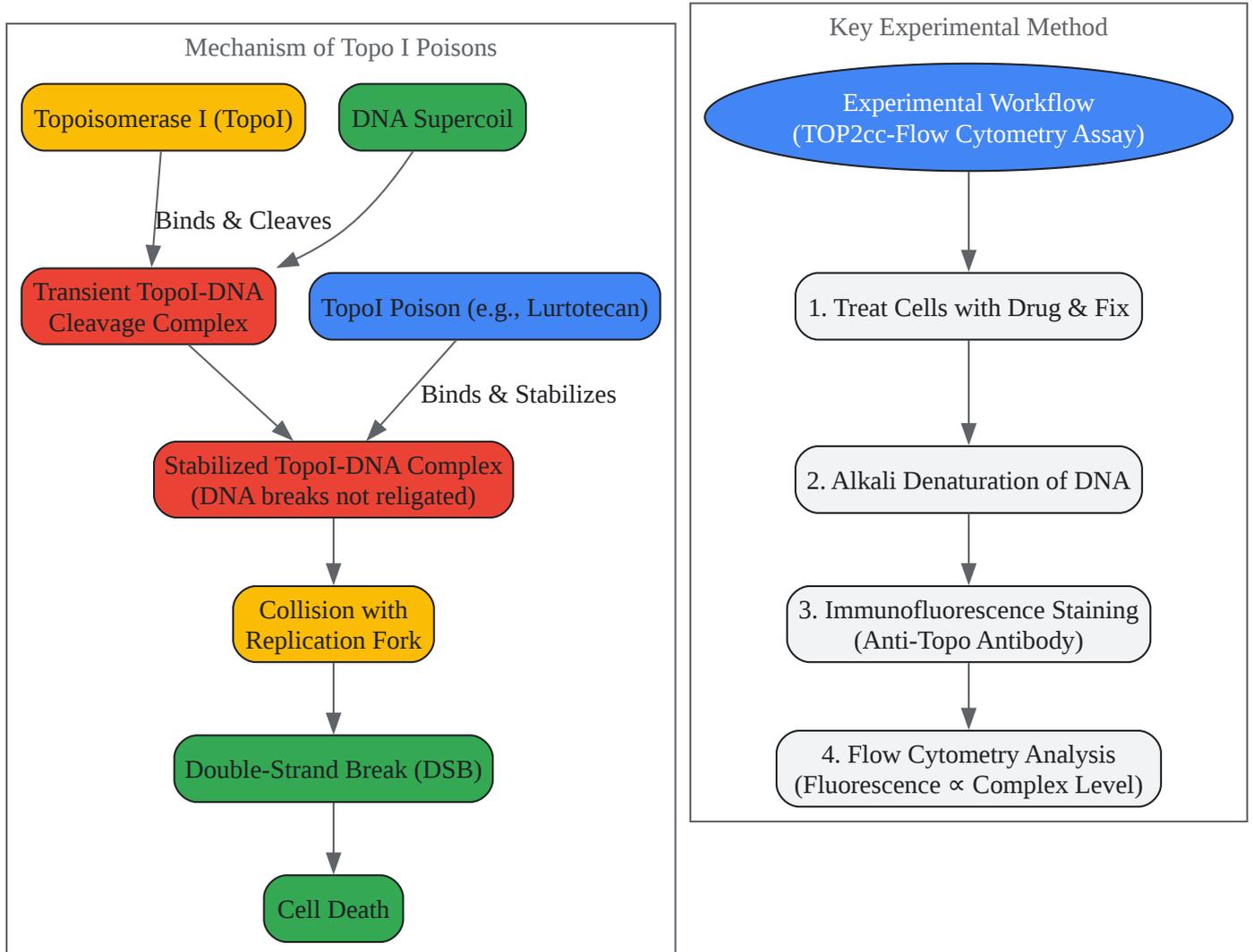
- **Objective:** To determine the binding energy of **lurtotecan** and other poisons with wild-type and mutant Topoisomerase I complexes, and link relative binding energy changes to drug resistance.
- **Methodology:**
 - **Molecular Docking:** Utilize software (e.g., Glide) to dock the 3D structure of **lurtotecan** into the active binding site of the Topo I-DNA binary complex.
 - **Binding Energy Calculation:** Perform more refined molecular mechanics calculations (e.g., MM-GBSA) on the docked complexes to predict the free energy of binding (ΔG_{bind}).
 - **Validation with Dynamics:** A subset of results (e.g., for topotecan) can be validated by running Molecular Dynamics (MD) simulations to assess the conformational stability of the complexes and confirm binding energy trends.

- **TOP2cc-Flow Cytometry Assay (from Synergy Study [5])**

- **Objective:** To detect and quantify the levels of topoisomerase II-DNA cleavage complexes (TOP2cc) in cells, which is directly relevant to the mechanism of topoisomerase poisons.
- **Methodology:**
 - **Cell Treatment & Fixation:** Treat cells with the drug of interest (e.g., a topoisomerase poison like etoposide) and appropriate controls. Fix the cells promptly.
 - **Denaturation:** Treat the fixed cells with a strong base (e.g., 2M NaOH) to denature DNA at the sites of topoisomerase cleavage complexes.
 - **Staining:** Incubate cells with a primary antibody specific for the topoisomerase enzyme (e.g., anti-TOP2 β antibody), followed by a fluorescently-labeled secondary antibody.
 - **Analysis:** Analyze the cells using flow cytometry. The fluorescence intensity is directly proportional to the amount of stabilized topoisomerase-DNA complexes present in the cells.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of topoisomerase I poisons like **lurtotecan** and a key experimental approach for studying them.



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Diagram illustrating the mechanism of Topo I poisons like **Lurtotecan** and a key flow cytometry-based assay for detecting cleavage complexes.

Research Context and Development Status

- **Rationale for Liposomal Formulation:** The development of liposomal **lurtotecan** (NX 211/OSI-211) was driven by the need to overcome limitations of camptothecin analogs, including chemical instability of the active lactone ring, low water solubility, and dose-limiting toxicity (myelosuppression) [1] [6]. Liposomal encapsulation significantly improved pharmacokinetics and tumor delivery in preclinical models [2].
- **Clinical Development Status:** Based on the available search results, the most recent clinical data for **lurtotecan** is from a phase II study published in 2004 [3]. The drug demonstrated modest single-agent activity in advanced head and neck cancer. This suggests that its clinical development may have been deprioritized or that research efforts have shifted.

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